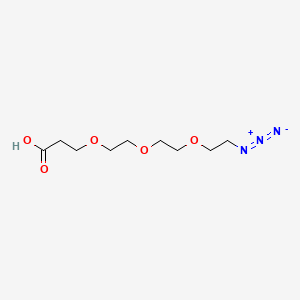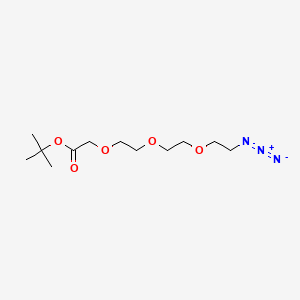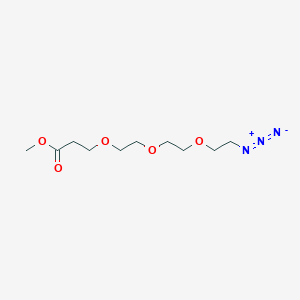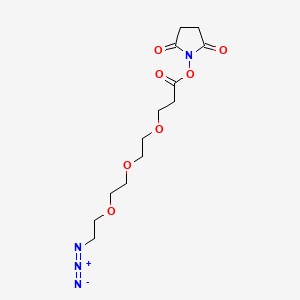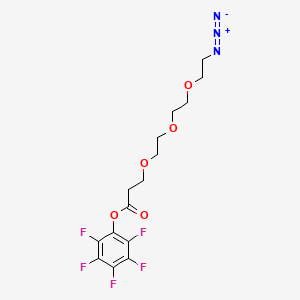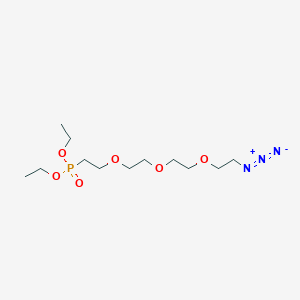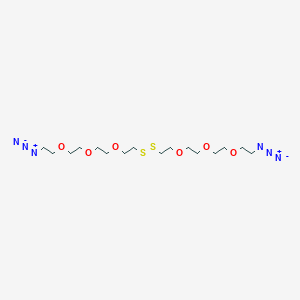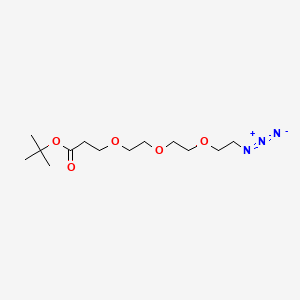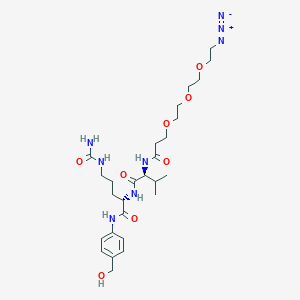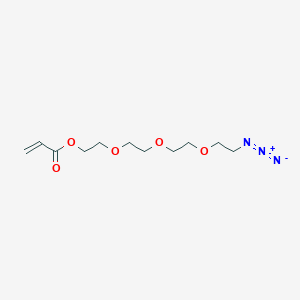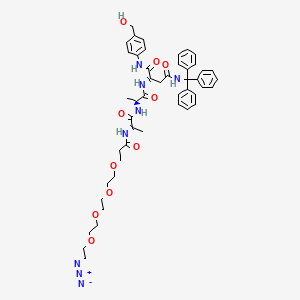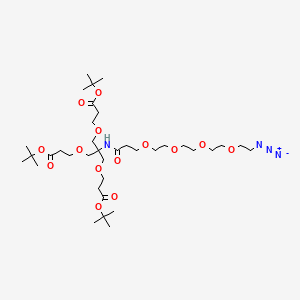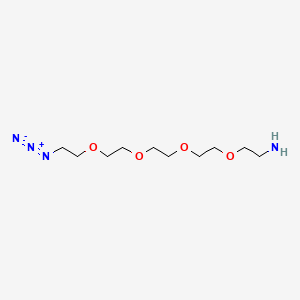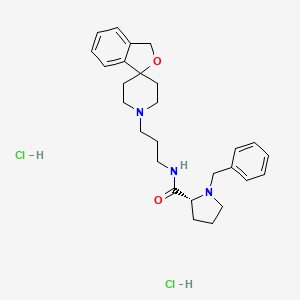
Ban orl 24
Vue d'ensemble
Description
Ban orl 24 is a nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) antagonist . It has an antagonistic effect on the nociceptin (NOP) receptor with a KI value of 0.24 nM in CHO cells . Ban orl 24 can be used for the research of cancer and analgesic .
Molecular Structure Analysis
Ban orl 24 has a molecular weight of 506.51 and a molecular formula of C27H37Cl2N3O2 . The chemical name for Ban orl 24 is (2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4’-piperidine]-1’-ylpropyl)pyrrolidine-2-carboxamide .
Physical And Chemical Properties Analysis
Ban orl 24 is an off-white solid . It has a molecular weight of 506.51 and a molecular formula of C27H37Cl2N3O2 . It is soluble in DMSO .
Applications De Recherche Scientifique
Application in Neuropharmacology
BAN ORL 24 is a selective inhibitor of NOP (nociceptin/orphanin FQ (N/OFQ) peptide receptor), a G protein-coupled receptor that plays an important role in regulating many brain activities .
Method of Application
When tested with CHO (hNOP) cells, administration of BAN ORL 24 showed high affinity to cell membrane and higher selectivity compared with classical opioid receptors .
Results
BAN ORL 24 is a potent NOP inhibitor and has the highest affinity compared with other NOP inhibitors .
Application in Pain Management
BAN ORL 24 has been used in research related to pain management, specifically in the mouse tail withdrawal assay .
Method of Application
In the mouse tail withdrawal assay, administration of BAN ORL 24 (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively .
Results
Under the same experimental conditions, BAN ORL 24 did not affect the antinociceptive action of 3 nmol endomorphin-1 injected intrathecally .
Application in Neurophysiology
BAN ORL 24 has been used in neurophysiology research, specifically in studies involving SG neurons heterologously expressing NOP receptors with an enhanced basal facilitation ratio .
Method of Application
In these neurons, treatment with BAN ORL 24 for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse .
Results
This suggests that BAN ORL 24 can modulate neuronal activity by influencing calcium ion dynamics .
Application in Cancer Research
BAN ORL 24 has been used in cancer research .
Method of Application
While the specific methods of application in cancer research are not detailed in the available sources, it’s likely that BAN ORL 24 is used in vitro (e.g., in cell culture experiments) to study its effects on cancer cells .
Application in Modulation of Neuronal Activity
BAN ORL 24 has been used in research related to the modulation of neuronal activity .
Method of Application
In neurons expressing NOP receptors with an enhanced basal facilitation ratio, treatment with BAN ORL 24 for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse .
Results
This suggests that BAN ORL 24 can modulate neuronal activity by influencing calcium ion dynamics .
Application in Reduction of Locomotor Activity
BAN ORL 24 has been used in research related to the reduction of locomotor activity .
Method of Application
BAN ORL 24 inhibits nociceptin-induced stimulation of [35S]-GTPγS binding and Ca2+ mobilization in CHO cells in vitro .
Results
BAN ORL 24 antagonizes NOP agonist-induced reduction in locomotor activity in vivo . This suggests that BAN ORL 24 may have potential applications in the treatment of conditions characterized by excessive locomotor activity .
Orientations Futures
Propriétés
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVITHVDIQNJY-KHZPMNTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ban orl 24 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



